GSK805 -

GSK805

Catalog Number: EVT-270239
CAS Number:
Molecular Formula: C23H18Cl2F3NO4S
Molecular Weight: 532.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK805, also known as ROR gamma-t-IN-1, is a potent and selective inverse agonist of the retinoid-related orphan receptor gamma t (RORγt) [, ]. It is a synthetic, small molecule compound frequently employed in scientific research to investigate the biological roles of RORγt []. This receptor plays a crucial role in the immune system, particularly in the differentiation and function of T helper 17 (Th17) cells [, ]. Th17 cells are involved in immune responses against pathogens but are also implicated in the development of autoimmune and inflammatory diseases [].

Future Directions
  • Clinical Development for Autoimmune Diseases: Further research is warranted to translate GSK805's preclinical efficacy into clinical applications for treating various autoimmune diseases [].
  • Combination Therapies: Exploring GSK805's potential in combination therapies with other immunomodulatory agents could enhance its therapeutic benefits [].
  • RORγt Isoform Specificity: Investigating the development of compounds with enhanced selectivity for specific RORγt isoforms could improve targeted therapeutic approaches [].

Digoxin

    Compound Description: Digoxin is a cardiac glycoside known to inhibit the activity of the sodium-potassium pump. In the context of RORγt research, digoxin has been identified as a potential inhibitor of RORγt by binding to its ligand-binding domain (LBD) and preventing the recruitment of coactivators such as SRCs. []

SR1001

    Compound Description: SR1001 is a synthetic ligand that acts as an inverse agonist of RORα and RORγt. It binds to the LBD of these nuclear receptors, inducing a conformational change that prevents coactivator recruitment and inhibits their transcriptional activity. []

    Relevance: SR1001 shares a similar mechanism of action with GSK805, both targeting the LBD of RORγt to disrupt coactivator interactions and inhibit its activity. [] Both compounds have been explored for their therapeutic potential in inflammatory diseases.

Ursolic Acid

    Compound Description: Ursolic acid is a naturally occurring pentacyclic triterpenoid with a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. It has been shown to inhibit RORγt by interfering with its interaction with the coactivator SRC-1. []

TMP778 and TMP920

    Compound Description: TMP778 and TMP920 are small-molecule inhibitors of RORγt identified through high-throughput screening. These compounds bind to the RORγt LBD and inhibit its interaction with the coactivator peptide SRC-1. []

    Relevance: TMP778 and TMP920 share a similar mechanism of action and target with GSK805, all binding to the RORγt LBD and inhibiting coactivator recruitment. [] These compounds highlight the potential of developing selective RORγt inhibitors for treating autoimmune diseases.

XY018 and SR2211

    Compound Description: XY018 and SR2211 are small-molecule inhibitors specifically targeting RORγt. They have demonstrated efficacy in inhibiting the proliferation and promoting apoptosis of doxorubicin-resistant prostate cancer cells. []

    Relevance: Similar to GSK805, both XY018 and SR2211 exhibit inhibitory effects on RORγt activity. [] This highlights the potential for using RORγt inhibitors like GSK805 as a therapeutic strategy in addressing doxorubicin resistance in prostate cancer.

Source and Classification

GSK805 was developed by GlaxoSmithKline as part of efforts to identify small molecule modulators of RORγt. It belongs to a class of compounds known as inverse agonists, which stabilize the receptor in an inactive conformation, thereby reducing its transcriptional activity. This classification is particularly relevant in the context of RORγt's role in promoting inflammatory responses through Th17 cell activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK805 involves several steps that typically include:

The specific synthetic route for GSK805 may not be publicly detailed due to proprietary information, but it generally follows established organic synthesis protocols for small molecules.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK805 features several key components:

  • Core Structure: It typically contains a fused ring system that provides rigidity and enhances interactions with the RORγt ligand-binding domain.
  • Functional Groups: Various functional groups are strategically placed to optimize binding affinity and selectivity towards RORγt.

While exact structural data may vary, computational modeling and crystallography studies have provided insights into how GSK805 interacts with RORγt at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

GSK805 undergoes specific interactions with RORγt that can be categorized as follows:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions within the ligand-binding domain of RORγt.
  2. Conformational Changes: Upon binding, GSK805 induces conformational changes in RORγt that prevent coactivator recruitment, effectively inhibiting its transcriptional activity.

These reactions are critical for understanding how GSK805 functions as an inverse agonist and its potential effects on Th17 cell differentiation.

Mechanism of Action

Process and Data

The mechanism of action for GSK805 involves:

  1. Inhibition of Th17 Differentiation: By binding to RORγt, GSK805 prevents the normal activation pathways that lead to Th17 cell differentiation.
  2. Reduction in Cytokine Production: The compound significantly decreases the production of interleukin-17, thereby modulating inflammatory responses associated with autoimmune diseases.

Studies have demonstrated that treatment with GSK805 leads to reduced levels of interleukin-17 in vivo, confirming its role in regulating Th17 cell activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK805 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400-500 g/mol, typical for small molecule inhibitors.
  • Solubility: Generally designed to be soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies often assess its half-life and degradation pathways.

These properties are essential for determining the pharmacokinetics and bioavailability of GSK805 when used in therapeutic settings.

Applications

Scientific Uses

GSK805 has significant potential applications in:

  1. Autoimmune Disease Treatment: Due to its ability to inhibit Th17 cell differentiation, it is being investigated for use in conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
  2. Research Tool: As a selective inhibitor of RORγt, GSK805 serves as an important tool for studying the biological functions of Th17 cells and their role in immune regulation.
Introduction to GSK805 as a RORγt Inhibitor

Pharmacological Classification and Target Specificity

GSK805 (CAS 1426802-50-7) represents a specialized class of orally bioavailable, CNS-penetrant small molecules classified as RORγt inverse agonists. This pharmacological category functions by selectively targeting the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation and function [1] [4]. The compound demonstrates exceptional isoform specificity, binding to the ligand-binding domain (LBD) of RORγt with significantly higher affinity than to closely related receptors RORα and RORβ. Quantitative assessments reveal pIC50 values of 8.4 for RORγt inhibition and >8.2 for suppression of Th17 cell differentiation, translating to low nanomolar potency (approximately 500 nM) in cellular assays [1] [5] [8].

The molecular mechanism involves reversible interaction with the orthosteric ligand-binding pocket of RORγt, inducing conformational changes that prevent recruitment of co-activator proteins (particularly steroid receptor coactivator-1, SRC1) while promoting interaction with transcriptional repressors [4] [8]. Crucially, GSK805 modulates RORγt's transcriptional activity without displacing it from DNA binding sites, allowing selective interference with the receptor's functional output rather than its genomic localization [4] [8]. This targeted action results in downstream suppression of key Th17-related cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF, while notably inducing RORγt binding to Gata3—an interaction that promotes increased GATA3 expression, potentially influencing Th2 differentiation pathways [4] [8].

Table 1: Selectivity Profile of GSK805

Biological TargetActivity (pIC50 or IC50)Functional Consequence
RORγt8.4 (pIC50)Suppression of transcriptional activation
Th17 Differentiation>8.2 (pIC50)Inhibition of IL-17 production
RORα~100-fold reduced potency vs RORγtMinimal functional impact
RORβ~100-fold reduced potency vs RORγtMinimal functional impact
Other Nuclear Receptors>10 µM IC50 for 22 tested receptorsHigh selectivity confirmed

In vitro functional validation demonstrates that at 0.5 µM concentration, GSK805 significantly inhibits IL-17 production during CD4+ T cell differentiation under Th17-polarizing conditions (TGF-β + IL-6 + IL-23), with efficacy surpassing earlier RORγt inhibitors like TMP778 at 2.5 µM [5] [6]. This effect extends to already differentiated Th17 cells, where GSK805 suppresses IL-17 and IFN-γ production in reactivated lymph node cells from experimental autoimmune encephalomyelitis (EAE) models [3] [6]. The compound's therapeutic relevance is evidenced by its ability to ameliorate autoimmune pathology without globally suppressing immune function, maintaining TNF-α production while specifically targeting Th17-associated pathways [6].

Structural and Molecular Characteristics

GSK805 possesses the systematic chemical name N-[2,6-dichloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-4-(ethylsulfonyl)benzeneacetamide and the molecular formula C23H18Cl2F3NO4S, with a molecular weight of 532.36 g/mol [1] [5] [8]. The compound features a conformationally restricted biaryl amide core that optimizes interaction with the RORγt ligand-binding domain. Key structural elements include:

  • A dichlorinated biphenyl system (3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl) that occupies the hydrophobic pocket of the LBD
  • An acetamide linker enabling critical hydrogen bonding with Arg367 and His323 residues
  • A 4-(ethylsulfonyl)phenyl moiety that enhances binding affinity through polar interactions
  • A trifluoromethoxy group (-OCF3) contributing to metabolic stability and membrane permeability [1] [5] [8]

The crystal structure analysis of RORγt bound to GSK805 reveals specific molecular interactions: the sulfonyl group forms hydrogen bonds with Arg367, while the amide carbonyl oxygen interacts with His323. The dichlorophenyl and trifluoromethoxy groups create extensive van der Waals contacts within the hydrophobic region of the binding pocket, explaining the compound's high affinity (Kd ≈ 30 nM) [4] [8]. These structural attributes confer favorable physicochemical properties: GSK805 appears as an off-white to white solid powder with high solubility in DMSO (100 mg/mL, 187.84 mM), moderate solubility in ethanol (50 mg/mL), and low aqueous solubility [1] [5] [6]. The compound's structural rigidity enhances metabolic stability while maintaining sufficient flexibility for optimal target engagement.

Table 2: Chemical and Physical Properties of GSK805

PropertySpecification
CAS Number1426802-50-7
Molecular FormulaC23H18Cl2F3NO4S
Exact Mass531.0286 Da
Elemental CompositionC, 51.89%; H, 3.41%; Cl, 13.32%; F, 10.71%; N, 2.63%; O, 12.02%; S, 6.02%
AppearanceOff-white to white solid powder
SolubilitySoluble in DMSO (100 mg/mL), ethanol (50 mg/mL); poorly soluble in aqueous buffers
Storage ConditionsStable at 2-8°C (short term); -20°C for long-term storage; protect from light

The spatial configuration of GSK805 allows optimal fitting into the RORγt binding pocket, with the biaryl system adopting a twisted conformation that mimics endogenous cholesterol-derived ligands. This molecular mimicry underlies its mechanism as a competitive inverse agonist, displacing natural agonists while inducing repressive conformational changes [4] [8]. The presence of the sulfonyl group not only enhances binding but also contributes to the compound's oral bioavailability and CNS penetrance, distinguishing it from earlier RORγt inhibitors with limited tissue distribution [1] [6].

Historical Development and Rationale for RORγt Targeting

The development of GSK805 emerged from the pioneering research establishing RORγt as the "master regulator" of Th17 cell differentiation. Landmark studies demonstrated that RORγt-deficient mice exhibited profoundly reduced Th17 responses and resistance to Th17-mediated autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis, and colitis [2] [3]. This validated RORγt as a therapeutic target for autoimmune conditions where IL-17 pathway inhibition showed clinical potential but with limitations—antibodies against IL-17A (e.g., Secukinumab) proved ineffective in Crohn's disease and exhibited variable efficacy in other conditions [3]. Targeting RORγt offered a strategic advantage by suppressing multiple Th17-derived cytokines (IL-17A/F, IL-22, GM-CSF) simultaneously, potentially yielding broader efficacy while maintaining a more favorable safety profile than pan-immunosuppressants [2] [7].

GSK805 was developed through systematic structure-activity relationship (SAR) optimization of benzhydryl amide scaffolds identified via high-throughput screening of RORγt ligand-binding domain inhibitors [3] [5]. Early leads exhibited moderate potency but poor pharmacokinetic properties. Key medicinal chemistry refinements included:

  • Introduction of the trifluoromethoxy group to enhance metabolic stability and membrane permeability
  • Optimization of the sulfonyl moiety to improve RORγt binding affinity and selectivity over RORα/β
  • Spatial constraint of the biaryl system to reduce conformational entropy loss upon binding [5] [8]

These optimizations yielded GSK805 with substantially enhanced potency (approximately 5-fold greater than TMP778 in cellular assays) and improved pharmacokinetic properties, particularly oral bioavailability and CNS penetration [5] [6]. The compound represented a mechanistic advancement over earlier RORγt inhibitors like digoxin and SR1001 by specifically modulating transcriptional activity without displacing RORγt from DNA—a distinction confirmed through chromatin immunoprecipitation studies showing maintained RORγt-DNA binding despite suppressed transcriptional activation [3] [4].

Table 3: Key Milestones in GSK805 Development

StageAchievementSignificance
Target Validation (2006)Identification of RORγt as Th17 master regulatorEstablished biological rationale for therapeutic targeting
Lead Identification (2011-2013)Discovery of benzhydryl amide RORγt inhibitorsProvided starting points for medicinal chemistry optimization
Compound Optimization (2013)SAR refinement yielding GSK805Achieved nanomolar potency and CNS penetration
Preclinical Validation (2014)In vivo efficacy in EAE models at 10-30 mg/kg p.o.Demonstrated suppression of autoimmune pathology via Th17 inhibition
Mechanism Elucidation (2014)Transcriptional profiling without DNA displacementRevealed unique mode of action among RORγt modulators

The therapeutic rationale for GSK805 extends beyond autoimmune conditions to encompass neurological disorders involving Th17-mediated neuroinflammation, inflammatory bowel diseases, and potentially COVID-19-related inflammation where Th17 hyperactivation contributes to tissue damage [2] [7]. Its CNS penetrance enables investigation for neuroinflammatory applications, as demonstrated by its efficacy in reducing CNS-infiltrating Th17 cells in EAE models [1] [6]. Recent research has further explored its potential in neonatal necrotizing enterocolitis models, where RORγt+ cells drive intestinal pathology [5], expanding the compound's potential therapeutic scope while maintaining the core mechanism of precision immunomodulation through RORγt inhibition.

Properties

Product Name

GSK805

IUPAC Name

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide

Molecular Formula

C23H18Cl2F3NO4S

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30)

InChI Key

CEICQMBWAQAIQX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

GSK805; GSK805; GSK805; ROR gamma-t-IN-1; RORγt Inverse Agonist II;

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.